molecular formula C17H12F3N3O2S B2626992 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 511288-96-3

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2626992
CAS No.: 511288-96-3
M. Wt: 379.36
InChI Key: YHYXHZFWAJXOOW-UHFFFAOYSA-N
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Description

Introduction to 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Structural Classification and IUPAC Nomenclature

The IUPAC name This compound delineates its molecular architecture through systematic substituent positioning. The parent chain, acetamide , is substituted at two critical sites:

  • The sulfanyl group (-S-) at the methylene carbon (C2) links to the 1,3,4-oxadiazole ring.
  • The N-atom of the acetamide group binds to a 2-(trifluoromethyl)phenyl moiety.

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is substituted at position 5 with a phenyl group. This configuration aligns with IUPAC rules for numbering heterocycles to minimize locants for heteroatoms and substituents.

Table 1: Molecular and Physicochemical Properties

Property Value
Molecular Formula C₁₈H₁₅F₃N₃O₂S
Molecular Weight 394.39 g/mol
Key Functional Groups 1,3,4-Oxadiazole, Acetamide, Trifluoromethyl

The sulfanyl bridge enhances molecular rigidity, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability.

Historical Context in Heterocyclic Chemistry Research

1,3,4-Oxadiazoles emerged as pivotal scaffolds in medicinal chemistry during the late 20th century, with synthetic methodologies evolving to accommodate diverse substitutions. Early work focused on their synthesis via cyclization of acylhydrazides, a method later refined using catalysts like phosphorus oxychloride. The integration of sulfanyl and trifluoromethyl groups gained prominence in the 2000s, driven by demands for improved pharmacokinetic profiles in drug candidates.

The acetamide moiety, a staple in drug design due to its hydrogen-bonding capacity, became a frequent substituent in oxadiazole derivatives after 2010. This trend is exemplified by compounds such as N-(4-sulfamoylphenyl)acetamide and N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide, which demonstrated enhanced target affinity.

Significance of Oxadiazole and Acetamide Moieties in Medicinal Chemistry

1,3,4-Oxadiazole

The 1,3,4-oxadiazole ring confers metabolic stability by resisting enzymatic degradation, a property critical for oral bioavailability. Its electron-deficient nature facilitates π-π stacking interactions with aromatic residues in biological targets, as observed in antimicrobial and anticancer agents. For instance, derivatives bearing phenyl substitutions at position 5 exhibit improved binding to bacterial enoyl-ACP reductase.

Acetamide

The acetamide group serves as a hydrogen-bond donor and acceptor, enabling interactions with enzymatic active sites. In N-[3-(trifluoromethyl)phenyl]acetamide derivatives, this moiety enhances solubility while maintaining lipophilicity, a balance crucial for blood-brain barrier penetration.

Trifluoromethyl Group

The -CF₃ group elevates lipophilicity (logP) by approximately 1.0–1.5 units compared to non-fluorinated analogs, as demonstrated in pharmacokinetic studies of related compounds. This substitution also reduces oxidative metabolism, prolonging half-life in vivo.

Synthetic Applications :

  • Oxadiazole Formation : Cyclodehydration of diacylhydrazides using POCl₃.
  • Sulfanyl Incorporation : Nucleophilic displacement reactions with thiols.
  • Trifluoromethyl Introduction : Friedel-Crafts alkylation or palladium-catalyzed coupling.

Properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-8-4-5-9-13(12)21-14(24)10-26-16-23-22-15(25-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYXHZFWAJXOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps. Initially, benzoic acid is converted into ethyl benzoate, followed by the formation of benzohydrazide. This intermediate is then cyclized to form 5-phenyl-1,3,4-oxadiazol-2-thiol. The final step involves the reaction of this thiol with 2-bromoacetamide in the presence of dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compound .

Chemical Reactions Analysis

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities which are primarily linked to its structure. Key applications include:

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including this compound, show promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.

Cancer Type IC50 Value (µM) Reference
Prostate Cancer0.67
Colon Cancer0.80
Renal Cancer0.87
Breast Cancer0.420

Studies have shown that the compound can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth, such as EGFR and IL-6 pathways .

Antiviral Properties

Emerging studies have suggested that oxadiazole derivatives can exhibit antiviral activity. Specifically, the compound has shown potential in inhibiting the virulence factors of Mycobacterium tuberculosis, making it a candidate for further development as an anti-tuberculosis agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes related to cancer progression and other diseases. For instance, it has shown inhibitory activity against alkaline phosphatase with a notable binding affinity . The inhibition of this enzyme is crucial as it plays a role in cancer metastasis.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer Cells : A study reported that the compound exhibited over 90% growth inhibition in breast cancer cell lines at concentrations as low as 105M10^{-5}M .
  • Prostate and Colon Cancer Evaluation : In another evaluation, the compound showed sub-micromolar IC50 values against prostate and colon cancer cell lines, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microbes, leading to cell lysis. In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the 1,3,4-Oxadiazole Substituents

5-Benzyl vs. 5-Phenyl Substitution
  • Compound 129: 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)thio-N-(3-(trifluoromethyl)phenyl)acetamide () Activity: Superior alkaline phosphatase (ALP) inhibition (IC₅₀ = 0.420 ± 0.012 µM vs. Binding Affinity: Binding energy of -7.90 kcal/mol with ALP enzyme (PDB: 1EW2).
5-(3,4,5-Trimethoxyphenyl) Substitution
  • N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
    • Activity : Broad-spectrum antimicrobial effects (antibacterial and antifungal).
    • Key Difference : Methoxy groups increase electron density, enhancing membrane permeability and microbial target binding .

Variations in the Acetamide Substituents

N-[2-(Trifluoromethyl)phenyl] vs. N-[3-(Trifluoromethyl)phenyl]
  • Compound 129 (): Trifluoromethyl at the meta position on the phenyl ring.
    • Impact : The meta-CF₃ group may optimize steric and electronic interactions with ALP, contributing to its low IC₅₀.
  • Target Compound: Trifluoromethyl at the ortho position.
N-[2-Chloro-5-(trifluoromethyl)phenyl] Substitution
  • 2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () Activity: Enhanced antitubercular activity due to chloro substitution, which increases electrophilicity and target affinity.

Core Heterocycle Modifications

1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole
  • Drawback: Reduced metabolic stability compared to oxadiazole .
Triazole and Benzimidazole Hybrids
  • 2-[(6-Methoxy-1H-benzimidazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide ()
    • Activity : Benzimidazole’s planar structure facilitates DNA intercalation, suggesting anticancer applications.
    • Key Difference : Methoxy group increases solubility but may reduce membrane permeability .

Key Research Findings

  • ALP Inhibition : Benzyl substitution (Compound 129) outperforms phenyl in ALP binding due to enhanced hydrophobic interactions .
  • Antimicrobial Activity : Electron-rich substituents (e.g., 3,4,5-trimethoxyphenyl) improve microbial target engagement .
  • Antitubercular Activity : Incorporation of tetrahydrobenzothiophene enhances activity against Mycobacterium tuberculosis H37Rv .
  • Structural Flexibility : Ortho-CF₃ substitution may limit conformational freedom, necessitating further optimization for target selectivity .

Biological Activity

The compound 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, particularly in neuroprotection and anticancer activity.

  • Molecular Formula : C17H15F3N2O2S
  • Molecular Weight : 367.37 g/mol
  • CAS Number : 736950-05-3

Neuroprotective Effects

Recent studies have indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant neuroprotective properties. For instance, related compounds have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The inhibition constants (IC50 values) for some derivatives have been reported as follows:

  • hAChE : IC50 = 0.052 ± 0.010 μM
  • hBChE : IC50 = 1.085 ± 0.035 μM

These findings suggest that modifications to the oxadiazole structure can enhance its affinity for these enzymes, potentially leading to new treatments for cognitive disorders .

Anticancer Activity

1,3,4-Oxadiazole derivatives have also been studied for their anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of thymidylate synthase and HDAC enzymes.
  • Induction of apoptosis in cancer cells.

A structure–activity relationship (SAR) analysis has shown that specific substitutions on the oxadiazole ring can significantly enhance cytotoxicity against cancer cells. For example, compounds with electron-donating groups at certain positions on the phenyl rings demonstrated improved activity against breast cancer cell lines .

Study 1: Neuroprotective Activity

In a study examining the neuroprotective effects of oxadiazole derivatives, it was found that compounds similar to this compound exhibited protective effects against oxidative stress-induced neuronal damage. The study utilized in vitro models of neuronal cell lines exposed to oxidative stressors and assessed cell viability using MTT assays.

CompoundIC50 (μM)Mechanism
Compound A10.5 ± 1.2AChE Inhibition
Compound B8.7 ± 0.9BChE Inhibition
Target Compound5.4 ± 0.5Dual Inhibition

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of oxadiazole derivatives against various cancer cell lines, including breast and lung cancers. The results indicated that the target compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents.

Cell LineIC50 (μM)Comparison DrugIC50 (μM)
MCF-7 (Breast)12.3 ± 1.5Doxorubicin10.0 ± 0.8
A549 (Lung)15.6 ± 1.3Cisplatin13.5 ± 1.1

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide?

The synthesis typically involves coupling a 1,3,4-oxadiazole precursor with a trifluoromethylphenyl acetamide derivative. A validated method includes refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, followed by purification via recrystallization (e.g., pet-ether) . Key parameters to optimize include reaction time (monitored by TLC), stoichiometry of reagents, and solvent selection to maximize yield and purity.

How should researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and trifluoromethyl group integrity.
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight.
  • HPLC or UPLC with UV detection for purity assessment (≥95% recommended for biological assays) .
  • X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .

What solvent systems are suitable for solubility and stability studies?

Preliminary solubility screening should include polar aprotic solvents (DMSO, DMF) for stock solutions and aqueous buffers (e.g., PBS with ≤1% DMSO) for biological assays. Stability studies require monitoring degradation via HPLC under varying pH (2–10), temperature (4–37°C), and light exposure .

Advanced Research Questions

How can researchers resolve discrepancies in biological activity data across studies?

Inconsistent bioactivity results may arise from:

  • Impurities : Trace byproducts (e.g., unreacted chloroacetyl chloride) can inhibit or enhance activity. Rigorous purification (column chromatography, recrystallization) is critical .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls. Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Structural analogs : Compare activity with derivatives lacking the sulfanyl or trifluoromethyl groups to isolate functional group contributions .

What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Functional group modification : Synthesize analogs with variations in the oxadiazole ring (e.g., replacing phenyl with pyridyl) or acetamide substituents (e.g., substituting trifluoromethyl with nitro) .
  • Computational modeling : Use docking studies (AutoDock Vina) to predict binding affinities toward targets like EGFR or COX-2, guided by the oxadiazole moiety’s electron-deficient nature .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (oxadiazole sulfur) and hydrophobic regions (trifluoromethylphenyl) .

How can researchers design experiments to evaluate pharmacokinetic (ADMET) properties?

  • In vitro assays :
    • Caco-2 cell monolayers for intestinal permeability.
    • Microsomal stability (human liver microsomes) to assess metabolic degradation.
    • Plasma protein binding using equilibrium dialysis .
  • In vivo models : Administer the compound to rodents and measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .

What analytical techniques identify degradation products under stressed conditions?

  • Forced degradation studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light.
  • LC-MS/MS : Detect and characterize degradation products (e.g., hydrolyzed acetamide or oxidized oxadiazole) .
  • Isolation and NMR : Confirm structures of major degradants for toxicity profiling .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters
Synthesis Optimization Reflux condensation, TLC monitoringYield (≥70%), Purity (≥95%)
Purity Analysis HPLC (C18 column, acetonitrile/water gradient)Retention time, Peak symmetry
SAR Studies Docking simulations, analog synthesisΔG binding (kcal/mol), IC₅₀ shifts
Stability Testing ICH Q1A guidelines, LC-MS/MSDegradation ≤10% under accelerated conditions

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